REACTION_CXSMILES
|
IC.[Br:3][C:4]1[CH:9]=[C:8]([O:10][C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][C:5]=1[OH:15].[C:16](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.CCOCC>[Br:3][C:4]1[CH:9]=[C:8]([O:10][C:11]([F:13])([F:14])[F:12])[CH:7]=[CH:6][C:5]=1[O:15][CH3:16] |f:2.3.4|
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Name
|
|
Quantity
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14.94 mL
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Type
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reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)OC(F)(F)F)O
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Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 15 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
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The organic fraction was washed with water (4×200 mL), saturated aqueous sodium hydrogen carbonate (2×200 mL) and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (100:0 increasing to 98:2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |